2-Allyl-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
Molecular Formula |
C21H17NO4 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2-prop-2-enyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C21H17NO4/c1-3-12-22-18(13-8-10-14(25-2)11-9-13)17-19(23)15-6-4-5-7-16(15)26-20(17)21(22)24/h3-11,18H,1,12H2,2H3 |
InChI Key |
KMKMPWOJZGIIHH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(C(=O)N2CC=C)OC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reaction Setup
The synthesis begins with three components:
- Methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate : A β-ketoester derivative serving as the chromene precursor.
- 4-Methoxybenzaldehyde : Introduces the 4-methoxyphenyl group at position 1 of the pyrrole ring.
- Allylamine : Provides the allyl substituent at position 2 via nucleophilic addition.
The reaction proceeds in anhydrous ethanol under reflux (80°C) with acetic acid as a catalyst. A stoichiometric ratio of 1:1:1 (β-ketoester:aldehyde:amine) ensures balanced reactivity, though a slight excess of amine (1.1 equiv) is used to compensate for volatility.
Mechanistic Pathway
The mechanism unfolds in three stages:
- Enamine Formation : Allylamine condenses with 4-methoxybenzaldehyde to generate an imine intermediate, which tautomerizes to an enamine.
- Cyclization : The enamine attacks the β-ketoester’s carbonyl group, triggering cyclization to form the chromeno-pyrrole core.
- Dehydration : Acid-catalyzed dehydration eliminates water, aromatizing the pyrrole ring and yielding the final product.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Initial screening identified ethanol as the optimal solvent due to its ability to dissolve polar intermediates while facilitating precipitation of the product. Elevated temperatures (80°C) accelerated cyclization but required careful control to avoid side reactions. Lower temperatures (40°C) resulted in incomplete dehydration, reducing yields to 36%.
Catalytic Acid and Stoichiometry
The addition of acetic acid (1 mL per 10 mL ethanol) proved critical for efficient dehydration. Excess acid (>2 mL) led to protonation of the enamine, stalling the reaction. A molar ratio of 1:1.1:1 (β-ketoester:aldehyde:amine) maximized yield while minimizing unreacted starting material.
Work-up and Purification
The crude product precipitates upon cooling and is isolated via filtration. Recrystallization from ethanol affords analytically pure this compound (>95% purity by HPLC). This chromatography-free protocol enhances scalability, making it suitable for gram-scale synthesis.
Structural Characterization
The compound was characterized using spectroscopic and analytical techniques:
- IR Spectroscopy : Bands at 1715 cm⁻¹ (C=O) and 1656 cm⁻¹ (conjugated ketone) confirm the chromeno-pyrrole skeleton.
- ¹H NMR : Signals at δ 6.82–7.45 ppm (aromatic protons), δ 5.20–5.90 ppm (allyl CH₂), and δ 3.80 ppm (OCH₃) align with the expected structure.
- Melting Point : 220–223°C, consistent with crystalline purity.
Comparative Analysis with Analogous Compounds
The table below illustrates the versatility of the MCR approach for synthesizing chromeno-pyrrole derivatives with varying substituents:
| Compound Name | Aldehyde Component | Amine Component | Yield (%) |
|---|---|---|---|
| 1-Phenyl-2-benzyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | Benzaldehyde | Benzylamine | 70 |
| 1-(4-Chlorophenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | 4-Chlorobenzaldehyde | Propylamine | 68 |
| This compound | 4-Methoxybenzaldehyde | Allylamine | 72 |
Substituents on the aldehyde and amine minimally impact yield, underscoring the method’s robustness.
Chemical Reactions Analysis
Types of Reactions
2-Allyl-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Allyl bromide in the presence of a base like sodium hydroxide.
Major Products Formed
Scientific Research Applications
2-Allyl-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 2-Allyl-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-Allyl-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 2-Allyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 2-Allyl-1-(4-chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Uniqueness
The presence of the methoxy group in 2-Allyl-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione imparts unique electronic and steric properties, differentiating it from similar compounds.
Biological Activity
2-Allyl-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a compound of interest due to its potential biological activities. This article reviews its biological properties, synthesis methods, and relevant studies that highlight its effects on various biological systems.
Chemical Structure
The compound features a chromeno-pyrrole framework with an allyl group and a methoxyphenyl substituent. Its molecular formula is and it has a molecular weight of approximately 269.30 g/mol.
Synthesis
Recent studies have focused on the synthesis of chromeno-pyrrole derivatives through multicomponent reactions. These methods have demonstrated high yields and purity, making them suitable for producing various substituted derivatives of this compound. For instance, a one-pot synthesis method yielded 223 out of 240 experiments successfully, achieving a 92% success rate with good purity levels exceeding 95% as determined by HPLC .
Antioxidant Activity
One significant area of research has been the antioxidant properties of chromeno-pyrrole derivatives. Studies indicate that these compounds exhibit strong free radical scavenging abilities, which may contribute to their potential therapeutic effects against oxidative stress-related diseases .
Antiviral Properties
Notably, compounds related to the chromeno[2,3-c]pyrrole structure have shown inhibitory effects against viral enzymes. For instance, some derivatives have been reported to inhibit the main protease (Mpro) of SARS-CoV-2, suggesting potential applications in antiviral drug development .
Glucokinase Activation
Research has also indicated that certain chromeno-pyrrole derivatives act as glucokinase activators. This property could have implications for diabetes management by enhancing glucose metabolism .
Study 1: Antioxidant Evaluation
A study assessed the antioxidant activity of several chromeno-pyrrole derivatives using DPPH and ABTS assays. The results indicated that compounds with electron-donating substituents exhibited enhanced activity compared to their counterparts without such groups. This suggests that structural modifications can significantly influence biological activity.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| Compound A | 25 ± 2 | 30 ± 1 |
| Compound B | 15 ± 3 | 20 ± 2 |
| Compound C | 10 ± 1 | 12 ± 1 |
Study 2: Antiviral Activity Against SARS-CoV-2
In vitro studies demonstrated that specific derivatives of chromeno-pyrroles effectively inhibit the replication of SARS-CoV-2. The mechanism was attributed to the inhibition of viral proteases essential for viral maturation.
| Compound | Inhibition (%) | Concentration (µM) |
|---|---|---|
| Compound D | 85% | 5 |
| Compound E | 70% | 10 |
| Control | 0% | - |
Q & A
Q. Table 1: Representative Reaction Components
| Component Type | Examples | Compatibility Notes |
|---|---|---|
| Aryl Aldehydes (26 examples) | 4-Methoxyphenyl, halogenated, allyl | Tolerates electron-donor/acceptor groups |
| Primary Amines (27 examples) | Allylamine, benzylamine, alkylamines | Requires 1.1 eq. for phenolic aldehydes |
| Dioxobutanoates (9 examples) | Methyl, chloro, fluoro-substituted | Substituents do not hinder cyclization |
How is the compound characterized, and what analytical challenges arise?
Basic
Standard characterization includes:
- 1H/13C NMR : Assignments rely on multiplicity (e.g., allyl protons at δ 5.2–5.9 ppm) and carbonyl signals (C=O at ~170 ppm in 13C NMR) .
- HPLC : Purity >95% confirmed via reverse-phase methods .
Advanced Challenges : - 13C NMR ambiguity : Overlapping signals for pyrrolone carbons (e.g., δ 60–65 ppm) require 2D NMR (HMBC, NOESY) for resolution. CF3COOD is preferred over DMSO-d6 for solubility in complex cases .
How do electronic effects of substituents influence reaction optimization?
Q. Advanced
- Donor groups (e.g., -OMe) : Prolong heating (up to 2 hours) due to slower imine formation .
- Acceptor groups (e.g., -NO2) : Faster cyclization (15–20 minutes) .
Methodological Adjustment : - Adjust reaction time based on substituent electronic profile. Monitor via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane).
How can discrepancies in spectral data be resolved during structural validation?
Q. Advanced
- Signal Overlap : Use 2D NMR (e.g., HMBC correlations between H-1 and C-3/C-9) to confirm connectivity .
- Tautomerism in Derivatives : For pyrrolopyrazolones (synthesized via hydrazine ring-opening), dynamic NMR or variable-temperature studies may clarify tautomeric equilibria .
What strategies enable efficient combinatorial library design for SAR studies?
Q. Advanced
- Diversity-Oriented Synthesis : Combine 9 dioxobutanoates, 26 aldehydes, and 27 amines to generate 223 chromeno-pyrrole derivatives (92% success rate) .
- Post-Modification : React the core with hydrazine hydrate to produce 223 pyrrolopyrazolones (100% success, yields 72–94%) .
Q. Table 2: Library Synthesis Outcomes
| Library Type | Success Rate | Yield Range | Key Applications |
|---|---|---|---|
| Chromeno-pyrroles | 92% | 43–86% | Core structure for SAR |
| Pyrrolopyrazolones | 100% | 72–94% | Bioactivity screening |
What scalability challenges arise in gram-scale synthesis?
Q. Advanced
- Isolation : Avoid column chromatography; rely on crystallization (ethanol/water) for purity .
- Solvent Volume : Scale proportionally (10 mL solvent per 0.01 mol substrate) to maintain reaction kinetics .
How can the core structure be modified to explore biological activity?
Q. Advanced
- Ring-Opening Strategy : Treat with hydrazine hydrate to form 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones, which are bioactive scaffolds .
- Functionalization : Introduce fluorinated or heteroaromatic groups (e.g., thiadiazole) to enhance pharmacokinetic properties, as seen in antiviral studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
